Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQFOTOMLHSZIN-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=CC=C1)C#N)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Thermal Method
In a standard procedure, equimolar quantities of 3-cyanobenzaldehyde and ethyl cyanoacetate are refluxed in ethanol with piperidine (5 mol%) for 6–8 hours. The reaction achieves ~85% yield, with purification via column chromatography (petroleum ether/ethyl acetate, 80:20). Key parameters include:
Microwave-Irradiated Synthesis
Microwave-assisted synthesis significantly enhances reaction efficiency. Ramaiah et al. (2020) developed a protocol using titanium(IV) tetraethanolate (1.1 eq) under microwave irradiation (110°C, 150 W, 5 minutes), achieving 98% yield. This method eliminates solvent use and reduces reaction time by 99% compared to thermal methods.
The titanium catalyst facilitates rapid enolate formation, while microwave heating ensures uniform energy distribution, minimizing side reactions.
Catalytic Systems and Mechanistic Insights
Role of Titanium-Based Catalysts
Titanium(IV) tetraethanolate outperforms traditional bases by acting as a Lewis acid, polarizing the carbonyl group of ethyl cyanoacetate to enhance nucleophilic attack on 3-cyanobenzaldehyde. This dual activation mechanism explains the superior yields (98%) and shorter reaction times in microwave-assisted protocols.
Industrial-Scale Production Considerations
Solvent-Free Processes
Microwave methods eliminate solvent use, reducing waste and purification costs. Titanium catalysts are recoverable via aqueous extraction, enhancing sustainability.
Continuous Flow Reactors
Patents suggest adapting the Knoevenagel reaction for continuous flow systems, which could further reduce reaction times to <2 minutes while maintaining >95% yield.
Comparative Analysis of Methods
| Method | Yield | Time | Energy Efficiency | Scalability |
|---|---|---|---|---|
| Thermal (Piperidine) | 85% | 6–8 h | Low | Moderate |
| Microwave (Ti) | 98% | 5 min | High | High |
| Sodium Bicarbonate | 90%* | 16–18 h | Moderate | High |
*Reported for analogous compounds.
Purification and Characterization
Crude products are typically purified via:
-
Column chromatography : Silica gel with petroleum ether/ethyl acetate (80:20).
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Recrystallization : Ethanol or n-heptane yields >98% purity.
Key characterization data:
Chemical Reactions Analysis
Types of Reactions
Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano groups under mild conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
- Substituent Position: Meta vs. Para Substitution: Replacing the 4-cyanophenyl group with a 3-cyanophenyl moiety (meta-substitution) in HIV-1 RNase H/IN inhibitors reduced dual inhibitory activity (IC50 values increased from 1.77 µM to less potent levels), highlighting the critical role of substituent position in biological activity . Heterocyclic vs. Phenyl Groups: Ethyl-2-cyano-3-(thiophen-2-yl)acrylate and its furan analogs exhibit planar molecular conformations, with the heterocyclic ring contributing to distinct intermolecular interactions (e.g., hydrogen bonding) compared to phenyl derivatives .
- Crystallographic Features: Compound C=C Conformation Notable Interactions Reference Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate Syn-periplanar (3.2°) Weak C–H⋯O interactions Ethyl-2-cyano-3-(thiophen-2-yl)acrylate Planar, discrete disorder S⋯π interactions with thiophene Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate Planar, ethyl group out O⋯C≡N dipole interactions
Thermodynamic and Physicochemical Properties
Thermal Stability :
The phenyl derivative (PhECFP) exhibits higher heat capacities and entropy values in the crystalline phase compared to its furan analog (ECFP), attributed to stronger London dispersion forces in the aromatic system .- Solubility and Reactivity: Substituents like methoxy (e.g., ethyl-2-cyano-3-methoxy-3-phenylprop-2-enoate) enhance solubility in polar solvents due to increased polarity, whereas cyano groups favor reactivity in nucleophilic additions .
Biological Activity
Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C13H10N2O2
- Molecular Weight : 222.23 g/mol
- CAS Number : 18153-16-7
The biological activity of this compound is primarily attributed to its structural components, particularly the cyano and acrylate groups. These functional groups can interact with various biological targets, leading to significant pharmacological effects:
- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, which may contribute to its reactivity in biological systems.
- Polymerization : The acrylate moiety allows for polymerization, potentially forming bioactive polymers that could be utilized in drug delivery systems.
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluating its sodium salt against Ehrlich ascites carcinoma (EAC) cells showed promising results:
- In Vivo Evaluation : The sodium salt significantly reduced EAC cell volume and count, indicating strong anticancer activity.
- Mechanistic Insights : The compound induced apoptosis through the upregulation of caspase 3 and downregulation of osteopontin levels, which are critical pathways in cancer cell death .
Antimicrobial Activity
The compound has also been studied for its antimicrobial effects. Preliminary findings suggest it possesses activity against various bacterial strains, although specific mechanisms remain under investigation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the table below:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate | Structure | Strong (EAC cells) | Moderate |
| Ethyl 2-cyanoacrylate | Structure | Weak | Strong |
| Methyl 2-cyanoacrylate | Structure | Moderate | Moderate |
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the anticancer efficacy against EAC cells.
- Methodology : In vivo studies on female mice treated with sodium salt of the compound.
- Results : Significant reduction in tumor volume; histopathological analysis indicated improved organ health without adverse effects.
-
Case Study on Antimicrobial Effects :
- Objective : Assess the antimicrobial potential against Gram-positive and Gram-negative bacteria.
- Results : Showed moderate inhibition zones in agar diffusion tests compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation, a common method for α,β-unsaturated nitriles. For example, derivatives like ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate are prepared by reacting cyanoacetate esters with substituted aldehydes under basic conditions (e.g., piperidine or ammonium acetate in ethanol) . Intermediates are characterized using nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C≡N stretching at ~2200 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) .
Q. How are thermodynamic properties (e.g., heat capacity, entropy) experimentally determined for this compound?
- Methodological Answer : Low-temperature adiabatic calorimetry is employed to measure heat capacities in the condensed phase (e.g., 5–370 K range). For instance, studies on structurally similar derivatives use automated vacuum adiabatic calorimeters (e.g., TAU-10) to obtain polynomial dependencies of heat capacity vs. temperature . Standard thermodynamic functions (entropy, enthalpy) are derived via numerical integration of these data. Gas-phase properties are estimated using quantum chemical calculations (e.g., DFT-B3LYP/6-31G*) to account for vibrational and rotational contributions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (nitrile), lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is required to prevent inhalation of particulates. Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination. Work should be conducted in a fume hood to mitigate exposure to volatile byproducts .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, ORTEP) address challenges in refining disordered structures of this compound?
- Methodological Answer : SHELXL is widely used for small-molecule refinement, particularly for resolving disorder in flexible groups (e.g., ester moieties). Partial occupancy modeling and restraints on bond lengths/angles are applied to disordered regions. ORTEP-3 aids in visualizing anisotropic displacement parameters, helping identify thermal motion or static disorder. For example, SHELX’s robust handling of twinned data is critical for high-resolution structures, while ORTEP’s graphical interface streamlines error detection in hydrogen-bonding networks .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., heat capacity discrepancies between studies)?
- Methodological Answer : Discrepancies may arise from differences in sample purity, calibration methods, or phase transitions. Cross-validation involves:
- Repeating measurements using adiabatic calorimetry under identical conditions .
- Comparing experimental data with computational predictions (e.g., Gaussian thermochemistry calculations) to identify outliers .
- Statistical analysis (e.g., Grubbs’ test) to exclude anomalous data points. For instance, studies on furan derivatives highlight the need for polynomial fitting over narrow temperature ranges to minimize extrapolation errors .
Q. What computational strategies are employed to predict hydrogen-bonding patterns and their impact on crystal packing?
- Methodological Answer : Graph-set analysis (Etter’s formalism) is applied to classify hydrogen-bond motifs (e.g., chains, rings) in crystal structures. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and electrostatic potential surfaces, revealing preferential hydrogen-bond donor/acceptor sites. For example, cyano and ester groups in related compounds form C–H⋯N and C–H⋯O interactions, stabilizing layered or helical packing arrangements .
Key Considerations for Experimental Design
- Crystallography : Use SHELXD for structure solution and SHELXL for refinement, particularly for high-resolution or twinned data .
- Thermodynamics : Combine adiabatic calorimetry with computational thermochemistry to validate phase-specific properties .
- Safety : Adhere to OSHA/CEN standards for PPE and waste disposal to mitigate health risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
